Acid yellow 121
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10,22H,1H3,(H,23,24);/q;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZTWVYOORNGFM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25CrN8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897452 | |
| Record name | Acid Yellow 121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5601-29-6 | |
| Record name | Acid Yellow 121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Synthetic Pathway Elucidation of Acid Yellow 121
Foundational Reaction Mechanisms
The synthesis relies on two fundamental organic reaction mechanisms: diazotization and azo coupling.
Diazotization Reaction Pathways
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. For Acid Yellow 121, the typical starting aromatic amine is o-aminobenzoic acid (also known as 2-aminobenzoic acid) worlddyevariety.com. This reaction is carried out using nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid google.commasterorganicchemistry.com.
The mechanism involves the reaction of the aromatic amine with nitrous acid in an acidic medium. Nitrous acid is protonated by the strong acid, and this is followed by the loss of water to form the nitrosonium ion (NO⁺), which is the key electrophile in the diazotization reaction google.commasterorganicchemistry.com. The aromatic amine then attacks the nitrosonium ion, leading to the formation of an N-nitrosoammonium ion. This intermediate undergoes proton transfers and loss of water to yield the stable aromatic diazonium salt, which contains a terminal -N≡N⁺ group masterorganicchemistry.com.
Key conditions for the diazotization of o-aminobenzoic acid include maintaining a low temperature, typically below 5°C, to prevent the decomposition of the highly unstable diazonium salt ekb.eg. An acidic pH of 1–2 is maintained, often using concentrated HCl, and a slight excess of sodium nitrite (e.g., a molar ratio of 1:1.05 amine to NaNO₂) is used to ensure complete conversion of the amine .
Azo Coupling Reaction Mechanisms
Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and reacts with an activated aromatic compound, known as the coupling component jchemrev.comwalshmedicalmedia.comwikipedia.org. For the synthesis of this compound, the coupling component is typically 1-phenyl-3-methyl-5-pyrazolone worlddyevariety.com.
In this reaction, the diazonium cation attacks an electron-rich carbon atom on the coupling component, usually at the position para to an activating group (like a hydroxyl or amino group) or, if the para position is blocked, at an ortho position wikipedia.org. The 1-phenyl-3-methyl-5-pyrazolone coupling component provides an activated methylene (B1212753) group adjacent to the carbonyl and imine functionalities within the pyrazolone (B3327878) ring, which readily undergoes electrophilic attack by the diazonium salt.
The mechanism involves the nucleophilic attack by the activated carbon of the pyrazolone ring on the terminal nitrogen of the diazonium ion. This forms a sigma complex, which then loses a proton to restore aromaticity and yield the azo compound, characterized by the presence of an azo group (-N=N-) linking the two aromatic systems jchemrev.comwalshmedicalmedia.comwikipedia.org. The resulting azo intermediate for this compound is the non-complexed form, o-(5-Hydroxy-3-methyl-1-phenyl-4-pyrazolylazo)benzoic acid nih.govalfa-chemistry.com.
Metal Complexation Processes: Chromium Complexation
This compound is a chromium complex azo dye, meaning the azo intermediate formed from the diazotization and coupling steps undergoes metallization with chromium(III) salts worlddyevariety.com. This complexation significantly enhances the dye's properties, such as lightfastness and thermal stability .
Mechanisms of Chromium Ion Integration
The chromium complexation involves the coordination of chromium(III) ions with the azo ligand. The azo ligand, derived from the coupling of diazotized o-aminobenzoic acid and 1-phenyl-3-methyl-5-pyrazolone, contains functional groups capable of chelating with the metal ion. These typically include the azo nitrogen atoms, the carboxylate group from the benzoic acid derivative, and potentially the hydroxyl group or the carbonyl oxygen from the pyrazolone ring.
The complexation results in the formation of a stable coordination complex where the chromium ion is integrated into the dye structure. This compound is described as a 1:2 chromium complex, meaning one chromium ion is coordinated with two molecules of the azo ligand worlddyevariety.com. The IUPAC name, chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate, suggests the coordination involves the carboxylate oxygen, the azo nitrogens, and possibly an oxygen from the pyrazolone ring in its deprotonated (oxido) form nih.govalfa-chemistry.com.
The mechanism of chromium integration involves the chromium(III) ions reacting with the deprotonated azo ligand in solution, forming coordinate covalent bonds. The specific geometry and bonding within the complex contribute to the dye's color and stability.
Influence of Reaction Conditions on Complex Formation
The conditions under which chromium complexation is carried out significantly influence the formation and properties of the final dye. Typical conditions involve heating the azo intermediate with a chromium(III) source, such as chromium(III) sulfate (B86663) or chloride, in a suitable solvent system .
Reported conditions for the chromium complexation step include temperatures around 113–115°C, maintained for several hours (e.g., 6 hours) worlddyevariety.com. Another source indicates temperatures of 80–90°C for 3–5 hours . pH control is also crucial, often maintained at a slightly acidic to neutral range, such as pH 5–6, using a buffering agent like sodium bicarbonate . The reaction stoichiometry, particularly the molar ratio of the azo ligand to the chromium source, is important for forming the desired 1:2 complex worlddyevariety.com.
Factors such as temperature, reaction time, pH, the concentration of reactants, and the specific chromium salt used can affect the rate of complex formation, the completeness of the reaction, and the purity and yield of the final chromium complex dye.
Industrial-Scale Synthesis Methodologies
Industrial production of azo dyes, including chromium complexes like this compound, often involves optimized methodologies to achieve high yields, purity, and efficiency. While specific detailed industrial processes for this compound are not extensively described in the search results, general principles of industrial azo dye synthesis can be applied.
Industrial synthesis typically involves carrying out the diazotization, coupling, and complexation steps in large-scale reactors under controlled conditions. Continuous flow synthesis methodologies using tubular reactors have been mentioned as a modern approach for higher efficiency in industrial production . These processes often involve precise control of temperature, pH, reactant flow rates, and reaction times to ensure consistent product quality.
Purification steps, such as filtration, salting out, and drying (e.g., spray drying), are integral to industrial production to isolate the final dye in the desired solid form google.com. The choice of specific industrial methodologies can also be influenced by environmental considerations, such as minimizing wastewater discharge google.com.
Continuous Flow Synthesis Optimizations
Continuous flow synthesis offers advantages over traditional batch processes for the production of this compound, particularly in terms of efficiency and consistency. Modern industrial facilities may utilize tubular reactors for this purpose. Optimizations in continuous flow synthesis focus on parameters such as residence time, temperature gradient, and mixing.
In a continuous flow setup, a typical residence time for the reaction mixture in the tubular reactor might range from 60 to 90 minutes. A controlled temperature gradient can be applied, for instance, from 70°C at the inlet to 90°C at the outlet, to facilitate the reaction progression. Static mixers are often employed to reduce axial dispersion and ensure efficient mixing of reactants. These optimizations in continuous flow synthesis can lead to significant advantages, including a 20–30% higher throughput compared to batch processes and more consistent product quality, with colorimetric assays showing a ΔE (color difference) of less than 1.0.
Byproduct Management Strategies in Large-Scale Production
Large-scale production of this compound necessitates effective strategies for managing byproducts to ensure product purity and minimize environmental impact. Two key byproduct management techniques mentioned are filtration and waste treatment using ion-exchange resins.
Filtration is employed to remove solid byproducts, such as sodium sulfate, which can be formed during the synthesis. This physical separation step is crucial for isolating the desired dye product from inorganic salts.
Ion-exchange resins are utilized in waste treatment to recover residual chromium. Chromium is a heavy metal, and its efficient recovery from wastewater is important for environmental protection and potentially for economic reasons through recycling.
Optimization of Synthetic Protocols for Enhanced Yield and Purity
Optimizing synthetic protocols for this compound aims to maximize the desired product yield while simultaneously enhancing its purity and minimizing the formation of undesired substances.
Design of Experiments (DoE) Approaches in Synthesis
Design of Experiments (DoE) is a powerful statistical methodology that can be applied to the synthesis of this compound to systematically investigate the effects of multiple process variables on the reaction outcome. By using DoE, researchers can model the relationships between synthesis variables, such as temperature, reaction time, and catalyst concentration, and responses like yield and byproduct formation.
Response Surface Methodology (RSM) is often used in conjunction with DoE to create models that can predict the optimal conditions for achieving desired outcomes, such as minimizing byproducts while maintaining yield. DoE allows for the efficient exploration of the experimental space, providing insights into both individual factor effects and their interactions.
Minimization of Undesired Byproducts
Minimizing undesired byproducts is a critical aspect of optimizing this compound synthesis to achieve high purity. DoE approaches, as mentioned above, play a key role in identifying the process parameters that contribute to byproduct formation.
Advanced Spectroscopic and Analytical Characterization of Acid Yellow 121
Molecular Spectroscopic Analysis
Molecular spectroscopy techniques are crucial for elucidating the structural features of Acid Yellow 121 in various states, primarily focusing on its electronic transitions, vibrational modes, and nuclear environments.
Ultraviolet-Visible Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule, particularly those associated with chromophores. For this compound, UV-Vis spectroscopy is employed to confirm the presence of the azo chromophore (-N=N-), which is responsible for the compound's yellow color. Analysis of the UV-Vis spectrum of this compound has shown an absorption maximum (λₘₐₓ) in the range of 420–460 nm. This absorption band is characteristic of the electronic transitions occurring within the azo group and the extended π-system of the molecule, confirming the formation of the azo-chromophore. , ontosight.ai
Fourier Transform Infrared Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. FTIR analysis of this compound reveals characteristic absorption peaks corresponding to specific functional groups. Notably, peaks at approximately 1600 cm⁻¹ and 1500 cm⁻¹ have been reported, attributed to C=N and N=N stretching vibrations, respectively. FTIR spectroscopy can also be used to identify other functional groups such as aromatic C=C bonds and metal-ligand coordination bonds, such as Cr-N bonds, which are present in the chromium-complexed structure of this compound. nih.gov, researchgate.net
Reported FTIR Peaks for this compound:
| Wavenumber (cm⁻¹) | Assignment | Source |
| 1600 | C=N stretching | |
| 1500 | N=N stretching | |
| - | Aromatic C=C bonds | nih.gov |
| - | Cr-N bonds | nih.gov |
Nuclear Magnetic Resonance Spectroscopy (1H-NMR, 13C-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is a powerful technique for determining the complete structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei. While specific NMR spectral data for this compound were not extensively detailed in the consulted sources, NMR spectroscopy is a standard method for structural confirmation of complex organic molecules like azo dyes. nih.gov Techniques such as 1H-NMR and 13C-NMR provide characteristic signals for different types of protons and carbon atoms within the molecule, allowing for the assignment of the molecular framework. Advanced NMR techniques, such as 2D NMR methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, helping to resolve ambiguous structural assignments and cross-validate findings from other spectroscopic methods like IR. nih.gov
Mass Spectrometry (LC-MS, GC-MS, HRMS) for Molecular Fragmentation and Isomer Identification
Mass Spectrometry (MS) techniques, often coupled with chromatographic separation methods like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), are invaluable for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which aids in structural elucidation and the identification of related impurities or isomers. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements that can confirm the elemental composition of the molecule. amazonaws.com, thieme-connect.de, acs.org
For this compound and similar azo dyes, LC-MS and LC-MS/MS (tandem mass spectrometry) are particularly useful due to their polarity and relatively high molecular weight. upce.cz, epa.gov, researchgate.net, researchgate.net Negative-ion electrospray mass spectrometry has been shown to be effective for analyzing sulfonated dyes, including metal complex dyes, allowing for the determination of molecular weights and the observation of molecular ions and adducts. upce.cz These techniques can provide fragmentation data by breaking the molecule into smaller, charged fragments, generating a unique mass spectrum that serves as a fingerprint for the compound. oup.com, researchgate.net, lcms.cz HRMS and HPLC are also utilized in the synthesis and characterization process to track intermediate byproducts and assess purity. nih.gov While detailed fragmentation pathways for this compound were not available in the search results, MS techniques are routinely applied to identify and characterize complex organic molecules and potential isomers based on their mass-to-charge ratios and fragmentation patterns.
Solid-State Characterization Techniques
Solid-state characterization techniques provide insights into the physical form and crystalline nature of this compound, which can influence its properties and performance.
X-ray Diffraction for Crystallinity Assessment
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of solid materials. By examining the diffraction pattern produced when X-rays interact with the crystal lattice, information about the arrangement of atoms, crystal phases, and the degree of crystallinity can be obtained. XRD is used for the crystallinity assessment of this compound in its solid form. nih.gov The diffraction pattern provides characteristic peaks corresponding to the different crystallographic planes within the material. Changes in the intensity and position of these peaks can indicate variations in crystallinity, crystal size, or the presence of different crystalline phases. researchgate.net, deswater.com, researchgate.net, tandfonline.com Assessing the crystallinity of this compound is important as it can affect properties such as solubility, stability, and dyeing performance.
Quantitative Analytical Methodologies
Quantitative analysis of this compound is crucial for determining its purity, content, and elemental composition. Several standardized methodologies are employed for this purpose.
High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a widely used technique for quantifying the active ingredient content and assessing the purity of this compound chromatographyonline.comscielo.br. This method allows for the separation and detection of the dye and potential impurities based on their chromatographic behavior and UV-Vis absorption spectra chromatographyonline.comscielo.br.
For this compound, reverse-phase HPLC with C18 columns is typically employed . A mobile phase often consists of an aqueous component, such as water with 0.1% trifluoroacetic acid, and an organic component . The DAD provides spectral information across a range of wavelengths, enabling peak purity assessment by comparing the UV-Vis spectra across an eluting peak chromatographyonline.com. This helps to identify co-eluting impurities that may not be resolved chromatographically chromatographyonline.com.
HPLC-DAD is also utilized in stability studies to monitor the degradation products of this compound under accelerated aging conditions .
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful technique for determining the metal content in this compound, specifically its chromium content researchgate.net. Given that this compound is a chromium complex, the accurate quantification of chromium is essential for characterizing the dye nih.gov.
ICP-OES involves introducing a sample into an inductively coupled plasma, which causes the excitation of atoms. As these excited atoms return to their ground state, they emit light at characteristic wavelengths, which are detected and quantified to determine the concentration of specific elements researchgate.netpcdn.co. For this compound, ICP-OES is used to confirm the percentage of chromium by weight . Reported chromium content for this compound is in the range of 12.5–13.5% w/w .
This method, along with ICP-MS, is also used for analyzing heavy metals to ensure compliance with safety thresholds in various applications .
Elemental Analysis (EA) is a fundamental technique used to determine the elemental composition of a compound, typically carbon, hydrogen, and nitrogen mdpi.com. For this compound, EA is employed to confirm its stoichiometric ratios, providing empirical data that supports the proposed molecular formula .
EA involves the combustion of a precisely weighed sample, and the resulting combustion products (e.g., CO₂, H₂O, N₂) are quantitatively measured mdpi.com. This allows for the calculation of the percentage of each element in the sample mdpi.com. By comparing the experimentally determined elemental percentages with the theoretical percentages calculated from the molecular formula, the stoichiometric ratios can be confirmed . EA, alongside techniques like FTIR, is essential for characterizing the structural integrity of the compound .
Assessment of Solution-Phase Behavior
The behavior of this compound in solution is critical for understanding its application and stability.
The solubility and stability of this compound are influenced by pH . Solubility is typically tested in aqueous buffers across a range of pH values . For Acid Yellow 1, a related acid dye, solubility in water at pH 6.2 was reported as 6.6% europa.eu.
Stability studies under varying pH conditions assess the dye's resistance to degradation in acidic, neutral, and alkaline environments . Accelerated aging studies, often conducted at elevated temperatures, are used to simulate long-term storage and evaluate stability . Degradation products formed during these studies are commonly analyzed using techniques like HPLC-DAD . While specific data for this compound across a wide pH range was not extensively detailed in the provided context, the stability of a related dye in aqueous solutions at 20ºC for at least seven days was mentioned europa.eu. This compound is noted to maintain stability across pH 3–9 .
Spectrophotometric monitoring is a valuable tool for assessing the behavior of this compound in solution, particularly its concentration and any changes in its spectral properties aku.edu.trresearchgate.net. Azo dyes like this compound typically exhibit characteristic absorption maxima in the visible spectrum . For azo dyes, the λmax is often in the range of 420–460 nm .
Spectrophotometry can be used to monitor the dye concentration in solution over time, which is useful in solubility and stability studies aku.edu.tr. Changes in absorbance or shifts in the maximum wavelength can indicate degradation or other chemical transformations occurring in the solution researchgate.net. This technique is also applied in monitoring processes such as the decolorization of dyes aku.edu.tr.
Chemical Reactivity and Degradation Pathways of Acid Yellow 121
Oxidation Reactions and Mechanisms
Oxidation is a highly effective method for degrading Acid Yellow 121, primarily targeting the chromophoric azo group, which is responsible for its color. This process typically involves powerful oxidizing agents, often in the form of reactive oxygen species (ROS).
Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH). These radicals are non-selective and can rapidly oxidize a broad spectrum of organic pollutants, including azo dyes.
Common AOPs applicable to the degradation of dyes like this compound include Fenton and photo-Fenton processes. The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to produce hydroxyl radicals. The reaction is most efficient under acidic conditions (pH 2-3). The photo-Fenton process enhances this reaction by using UV or solar light, which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating radical production and improving degradation efficiency. Studies on similar azo dyes have shown that these methods can achieve over 98% decolorization in short reaction times.
Ozonation is another powerful AOP. Ozone (O₃) can degrade dye molecules either through direct reaction or indirectly through the formation of hydroxyl radicals, a process that is favored at higher pH values. Research on other acid yellow dyes has demonstrated that ozonation can effectively remove color and reduce the chemical oxygen demand (COD) of the wastewater. For instance, in the treatment of Acid Yellow 17, ozonation was found to be highly effective for color removal.
The table below summarizes the efficiency of various AOPs on analogous azo dyes.
| Process | Target Dye | Key Parameters | Decolorization Efficiency |
|---|---|---|---|
| Photo-Fenton | Reactive Yellow 84 | pH 3, UV/Solar light | >98% in 15 min |
| Ozonation | Acid Yellow 17 | pH 9-11 | >98% |
| UV/H₂O₂ | Acid Yellow 17 | - | 88% in 180 min |
Photocatalytic degradation is an AOP that uses a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (UV or visible light) to generate reactive oxygen species. The general mechanism involves the following steps:
Photoexcitation : When the semiconductor catalyst absorbs photons with energy greater than its band gap, an electron (e⁻) is promoted from the valence band to the conduction band, leaving a positive hole (h⁺) behind.
Generation of Radicals : The positive holes can oxidize water or hydroxide (B78521) ions to form hydroxyl radicals (•OH). Simultaneously, the electrons in the conduction band can reduce molecular oxygen to produce superoxide (B77818) radicals (•O₂⁻), which can further react to form other reactive species.
Dye Degradation : These highly reactive radicals attack the adsorbed dye molecules on the catalyst surface, breaking the azo bonds and aromatic rings, leading to decolorization and mineralization into CO₂, H₂O, and inorganic ions.
Studies on dyes like Acid Yellow 36 have shown that doping TiO₂ with other metals can enhance its photocatalytic activity under visible light. cosmileeurope.eu
Photoelectrocatalysis improves upon photocatalysis by applying an external electrical bias to the semiconductor photoelectrode. This applied potential promotes more efficient separation of the photogenerated electron-hole pairs, reducing their recombination rate and thereby increasing the quantum yield of the degradation process. google.com Research on Acid Yellow 17 using Sn₃O₄/TiO₂/Ti photoelectrodes demonstrated 97% color removal and 83% total organic carbon (TOC) removal under a low bias potential, with a kinetic rate nearly three times higher than that of photocatalysis alone. google.com
Cleavage of the Azo Bond : The primary attack by hydroxyl radicals often leads to the breaking of the –N=N– bond, which is the main chromophore. This step results in rapid decolorization and the formation of various aromatic amine and phenol (B47542) derivatives.
Hydroxylation of Aromatic Rings : The initial degradation products undergo further oxidation, where hydroxyl groups are added to the aromatic rings.
Ring Opening : Subsequent attack by radicals leads to the opening of the aromatic rings, forming smaller aliphatic organic acids such as oxalic acid, formic acid, and acetic acid.
Mineralization : Ultimately, these simple organic acids are further oxidized to inorganic products like carbon dioxide, water, and mineral salts.
For a premetallized dye like this compound, the initial degradation products would likely be the chromium complex of the substituted phenyl and pyrazolone (B3327878) fragments. For example, the breakdown of the uncomplexed dye would yield derivatives of 2-aminobenzoic acid and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.com Analytical techniques like HPLC, GC-MS, and LC-MS are crucial for separating and identifying these transient intermediates to fully understand the reaction mechanism and ensure the final effluent is non-toxic. deswater.comresearchgate.net
Reduction Reactions and Mechanisms
Under anaerobic or reducing conditions, the primary reaction for this compound is the reductive cleavage of the azo bond. This reaction is the reverse of the dye's synthesis and is a common pathway for bacterial degradation in anaerobic wastewater treatment systems. The reduction breaks the –N=N– linkage and adds hydrogen atoms, resulting in the formation of two or more aromatic amines.
The general mechanism can be represented as: R₁–N=N–R₂ + 4[H] → R₁–NH₂ + R₂–NH₂
This process leads to the decolorization of the dye, as the chromophoric azo group is destroyed. The resulting aromatic amines, such as derivatives of 2-aminobenzoic acid, are typically colorless but may still pose an environmental concern, necessitating further aerobic treatment for their complete degradation. nih.gov
Substitution Reactions and Derivatives Formation
Information regarding substitution reactions where this compound acts as a precursor for the synthesis of other derivatives is scarce in publicly available scientific literature. Dyes of this type are typically synthesized as final products for specific applications in dyeing textiles and leather. worlddyevariety.com Their complex, premetallized structure makes them stable and less amenable to further simple substitution reactions without disrupting the entire molecule. While the precursor molecules, such as 2-aminobenzoic acid (anthranilic acid), are used in various chemical syntheses, this compound itself is not commonly reported as a starting material for derivatization. nih.gov
Photochemical Studies and Light Stability Mechanisms
Photochemical stability, or light fastness, is a critical property for dyes. This compound is a premetallized dye, where a chromium atom is complexed with the dye ligand. This metal complexation is a key factor in its high light stability. The dye exhibits excellent light fastness, with a rating of 6-7 on the ISO blue wool scale, indicating high resistance to fading upon exposure to light. worlddyevariety.com
The mechanism for this high stability involves the central chromium ion, which can dissipate the energy absorbed from photons, thereby preventing the energy from breaking the chemical bonds within the dye molecule. This process, known as intramolecular quenching, reduces the rate of photodegradation.
The photodegradation that does occur, known as photolysis, can proceed through different mechanisms depending on the dye's tautomeric form (azo or hydrazone). For dyes existing in the hydrazone form, photodegradation is often initiated by reactive oxygen species, particularly hydroxyl radicals, generated during UV irradiation. jocpr.com For dyes in the stable azo form, direct degradation pathways may occur, although at a much slower rate, especially in premetallized complexes where the metal ion provides a pathway for energy dissipation, thus enhancing light stability. jocpr.com
Thermal Degradation Profiles of this compound
The thermal stability and degradation pathway of this compound, a pre-metallized chromium complex azo dye, are critical parameters influencing its application in high-temperature dyeing processes and its environmental fate. The thermal decomposition of such dyes is typically investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into the temperature-dependent mass loss and energy changes associated with the degradation process.
While specific thermal degradation data for this compound is not extensively available in public literature, its profile can be inferred from the behavior of analogous 1:2 chromium complex azo dyes containing a pyrazolone moiety. These dyes are generally characterized by high thermal stability, a desirable property for many industrial applications. The degradation process for this class of compounds typically occurs in a multi-stage pattern.
The principal thermal decomposition of the chromophore involves the cleavage of the azo linkage (-N=N-), leading to the release of nitrogen gas and the formation of various aromatic fragments. Subsequent degradation at elevated temperatures results in the breakdown of the pyrazolone and benzoic acid-derived components of the molecule. The final residue at temperatures exceeding 800°C is typically a stable metallic oxide, in this case, a chromium oxide. The entire process is complex, involving a series of bond-breaking and rearrangement reactions.
The following interactive table summarizes a representative thermal degradation profile for a 1:2 chromium complex pyrazolone azo dye, analogous to this compound, based on typical data from thermogravimetric analysis.
Interactive Data Table: Representative Thermal Degradation Profile
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| I | 50 - 200 | 2 - 5 | Loss of adsorbed and coordinated water molecules. |
| II | 250 - 450 | 30 - 40 | Primary decomposition of the organic ligand, including cleavage of the azo bond and fragmentation of the pyrazolone ring. |
| III | 450 - 800 | 20 - 30 | Further decomposition and charring of organic fragments. |
| Residue | > 800 | 25 - 45 | Formation of stable chromium oxide. |
Detailed Research Findings:
Studies on similar chromium complex azo dyes have utilized techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to identify the volatile products formed during thermal decomposition. These analyses have confirmed that the degradation pathways can lead to the formation of various aromatic compounds, including derivatives of aniline (B41778) and phenol, which originate from the constituent parts of the parent dye molecule. The specific nature and distribution of these degradation products are dependent on the precise chemical structure of the dye and the conditions of thermal stress, such as the heating rate and the atmospheric environment (e.g., inert or oxidative). The presence of the chromium complex is understood to influence not only the stability of the dye but also the nature of the decomposition products.
Environmental Fate and Remediation Strategies for Acid Yellow 121
Adsorption and Biosorption Mechanisms
Adsorption has emerged as a highly effective and widely used method for the removal of dyes from aqueous solutions due to its simplicity, cost-effectiveness, and high efficiency nih.gov. This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Both conventional adsorbents and low-cost biosorbents have been investigated for the removal of acidic dyes like Acid Yellow 121.
Activated Carbon: Activated carbon is a porous material with a large surface area, making it an exceptional adsorbent for a wide range of organic pollutants, including dyes nih.govmdpi.com. Its effectiveness stems from its ability to adsorb dye molecules through various interactions, such as van der Waals forces, hydrogen bonding, and electrostatic interactions. Studies have shown that activated carbon derived from various precursors, including agricultural waste, can effectively remove acid dyes from water researchgate.netresearchgate.net. For instance, activated carbon produced from flamboyant pods has demonstrated significant adsorption capacity for various acid yellow dyes researchgate.net. The efficiency of dye removal by activated carbon is influenced by factors such as the initial dye concentration, pH of the solution, and temperature researchgate.net.
Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, has gained attention as a low-cost and sustainable adsorbent mdpi.com. Its porous structure and surface functional groups contribute to its ability to adsorb organic contaminants. Biochar can be produced from a variety of feedstocks, including agricultural residues and livestock manure mdpi.com. Research on biochar derived from Delonix regia has shown its potential for adsorbing acid dyes, with the process being influenced by the pH of the solution nih.gov. The stability and adsorption capacity of biochar can be enhanced through modification processes mdpi.com.
Table 1: Comparison of Adsorbent Materials for Acid Dye Removal
| Adsorbent Material | Precursor/Source | Key Advantages |
|---|---|---|
| Activated Carbon | Various carbonaceous materials (e.g., bamboo, flamboyant pods) researchgate.netresearchgate.net | High surface area, well-developed porosity, high adsorption capacity nih.govmdpi.com |
| Biochar | Agricultural waste (e.g., Delonix regia) nih.gov | Low-cost, sustainable, potential for modification mdpi.com |
Biosorbent Materials and Their Efficacy (e.g., Spent Brewery Grains)
Biosorption utilizes naturally occurring materials, often waste products from industries, as low-cost alternatives to conventional adsorbents.
Spent Brewery Grains (SBG): Spent brewery grains, a major byproduct of the brewing industry, have been investigated as a potential biosorbent for the removal of acid dyes ccsenet.orgdoaj.org. This lignocellulosic material offers a cost-effective and readily available resource for wastewater treatment doaj.org. A study on the biosorption of Acid Yellow 17, a monoazo acid dye, using spent brewery grains demonstrated its effectiveness in a batch system ccsenet.org. The study found that the dye uptake was influenced by initial pH, temperature, initial dye concentration, biosorbent dosage, and contact time ccsenet.org. The highest dye removal was observed at an acidic pH of 2 and a temperature of 303 K ccsenet.org. The reusability of biosorbents like SBG is a crucial factor for their practical application, and studies have explored regeneration methods to restore their adsorptive capacity nih.govmdpi.com.
To understand the interaction between the adsorbent and the dye molecules at equilibrium, various isotherm models are employed. These models provide insights into the adsorption mechanism and the maximum adsorption capacity.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites ekb.eg. It is often used to describe chemisorption processes.
Freundlich Isotherm: This empirical model is applicable to multilayer adsorption on a heterogeneous surface and describes the non-ideal adsorption process ekb.eg.
Redlich-Peterson Isotherm: This three-parameter model incorporates features of both the Langmuir and Freundlich isotherms and can be applied in either homogeneous or heterogeneous systems over a wide range of concentrations researchgate.netupt.ro.
Studies on the adsorption of acid dyes have shown that the experimental data can often be well-fitted by these models. For example, the adsorption of an acid yellow dye on activated carbon was found to be best described by the Freundlich model, suggesting multilayer adsorption researchgate.net. In another study, the Redlich-Peterson and Langmuir models best described the adsorption of Neutral Red dye, indicating both monolayer and multilayer adsorption processes researchgate.net.
Table 2: Adsorption Isotherm Model Parameters
| Isotherm Model | Key Parameters | Interpretation |
|---|---|---|
| Langmuir | qm (maximum monolayer adsorption capacity), KL (Langmuir constant related to the energy of adsorption) | Describes monolayer adsorption on a homogeneous surface ekb.eg. |
| Freundlich | KF (Freundlich constant related to adsorption capacity), n (heterogeneity factor) | Describes multilayer adsorption on a heterogeneous surface ekb.eg. |
| Redlich-Peterson | KRP (Redlich-Peterson isotherm constant), aRP (Redlich-Peterson isotherm constant), β (exponent between 0 and 1) | A hybrid model that can describe adsorption over a wide concentration range researchgate.netupt.ro. |
Kinetic and Thermodynamic Studies of Adsorption Processes
Kinetic Studies: Adsorption kinetics describe the rate of dye uptake by the adsorbent and provide information about the adsorption mechanism. Pseudo-first-order and pseudo-second-order models are commonly used to analyze the kinetic data. The pseudo-second-order model often provides a better fit for the adsorption of acid dyes, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons researchgate.netresearchgate.net. For instance, the adsorption of Acid Yellow 11 on biochar was well-described by the pseudo-second-order kinetic model nih.gov.
Thermodynamic Studies: Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insights into the spontaneity and nature of the adsorption process. A negative ΔG° indicates a spontaneous adsorption process. The sign of ΔH° indicates whether the process is endothermic (positive) or exothermic (negative). A positive ΔS° suggests increased randomness at the solid-liquid interface during adsorption. Studies on the adsorption of titan yellow dye on plant material revealed that the process was spontaneous and endothermic derpharmachemica.com. Similarly, the adsorption of Acid Yellow 42 on calcined layered double hydroxide (B78521) was found to be an endothermic process unesp.br.
The efficiency of the adsorption process is significantly influenced by various environmental parameters nih.govresearchgate.net.
pH: The pH of the solution is a critical factor as it affects the surface charge of the adsorbent and the ionization of the dye molecules researchgate.net. For acid dyes, a lower pH generally favors adsorption because the adsorbent surface becomes more positively charged, leading to stronger electrostatic attraction with the anionic dye molecules researchgate.netresearchgate.net. For example, the maximum adsorption of an acid yellow dye was observed at a pH of 2 researchgate.net.
Temperature: Temperature can influence the adsorption capacity in different ways. For endothermic processes, an increase in temperature leads to an increase in adsorption capacity, while for exothermic processes, the opposite is true derpharmachemica.com. The adsorption of Acid Yellow 17 by spent brewery grains was found to decrease with an increase in temperature, indicating an exothermic process ccsenet.org.
Concentration: The initial dye concentration provides the driving force for the mass transfer of dye molecules from the solution to the adsorbent surface. Generally, an increase in the initial dye concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent until the saturation of available active sites is reached researchgate.net.
Biological and Microbial Degradation Approaches
Biological and microbial degradation offers an environmentally friendly and cost-effective approach for the treatment of dye-containing wastewater nih.govijcmas.com. Microorganisms such as bacteria, fungi, and algae can decolorize and degrade azo dyes through various enzymatic pathways nih.govmdpi.com. The degradation process typically involves the cleavage of the azo bond (-N=N-), which is responsible for the color of the dye, often by enzymes like azoreductases and laccases ijcmas.com.
A study on the biodegradation of Acid Yellow using the laccase enzyme produced by Bacillus sp. strain TR demonstrated a decolorization efficiency of 76.4% within 96 hours researchgate.net. The degradation process resulted in the formation of various intermediates, as confirmed by HPLC analysis researchgate.net. The effectiveness of microbial degradation can be influenced by factors such as pH, temperature, and the concentration of the dye and other nutrients in the wastewater mdpi.com. The complete mineralization of azo dyes into non-toxic products like CO₂, H₂O, and inorganic ions is the ultimate goal of microbial degradation nih.gov.
Bacterial Decolorization and Degradation Mechanisms
The primary mechanism of bacterial degradation of azo dyes like this compound involves the reductive cleavage of the azo bond (–N=N–). nih.govresearchgate.net This bond is the chromophore responsible for the dye's color, and its cleavage results in the formation of colorless aromatic amines. nih.gov This process, known as decolorization, is typically carried out by bacteria under anaerobic or microaerophilic conditions. juniperpublishers.comnih.gov
Bacteria possess enzymatic systems capable of transferring electrons from electron donors (like NADH) to the azo dye, which acts as the electron acceptor. researchgate.net The initial breakdown of the dye molecule into smaller, often toxic, aromatic amines is a critical first step. juniperpublishers.com While many bacteria can perform this initial decolorization, the complete mineralization of the resulting amines often requires a subsequent aerobic process where the aromatic rings are opened and degraded further. juniperpublishers.com Genera such as Bacillus and Pseudomonas have demonstrated the ability to degrade various azo dyes, suggesting their potential for remediating effluents containing this compound. mdpi.comnih.gov The efficiency of this bacterial action is dependent on several factors, including pH, temperature, and the presence of co-substrates that can provide the necessary reducing equivalents for the enzymatic reactions. frontiersin.org
Enzymatic Degradation Pathways (e.g., Azoreductases, Laccases, Peroxidases)
The biological degradation of this compound is facilitated by specific classes of oxidoreductase enzymes that catalyze the breakdown of the dye molecule. mdpi.com These enzymes offer a more targeted approach for wastewater treatment compared to whole-cell systems. The primary enzymes involved are azoreductases, laccases, and peroxidases.
Azoreductases: These enzymes are highly specific for the reductive cleavage of the azo linkage. researchgate.net They utilize flavin mononucleotide (FMN) as a cofactor and require an electron donor, typically NADH or NADPH, to reduce the azo bond, breaking it and forming two aromatic amines. researchgate.net This reaction is the principal pathway for bacterial decolorization of azo dyes. mdpi.com
Laccases: Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic aromatic compounds. While azo dyes are not typical substrates for direct laccase oxidation, these enzymes can degrade them effectively in the presence of small molecules known as redox mediators. frontiersin.orgcigb.edu.cu The mediator is first oxidized by the laccase, and this oxidized form then carries out the oxidation and degradation of the dye molecule. cigb.edu.cu A study on the decolorization of an unspecified "acid yellow" dye by a laccase produced by Bacillus sp. strain TR reported a 76.4% decolorization efficiency within 96 hours. researchgate.net
Peroxidases: This group includes enzymes like lignin peroxidase (LiP) and manganese peroxidase (MnP), commonly produced by white-rot fungi. They use hydrogen peroxide (H₂O₂) as an oxidant to generate highly reactive radicals that can non-specifically attack and degrade complex aromatic structures, including azo dyes. nih.gov The proposed mechanism for peroxidase-catalyzed degradation of some azo dyes involves the oxidation of the phenolic ring, leading to an unstable intermediate that breaks down, cleaving the azo bond and forming products such as benzoquinones and other aromatic compounds. nih.gov
| Enzyme Class | Primary Mechanism | Co-substrate/Cofactor | Typical Products of Azo Dye Degradation |
| Azoreductase | Reductive cleavage of the azo bond | NADH or NADPH | Aromatic amines |
| Laccase | Oxidation (often via mediators) | Oxygen | Oxidized aromatic compounds, quinones |
| Peroxidase | Radical-based oxidation | Hydrogen Peroxide (H₂O₂) | Aromatic fragments, quinones, acetanilide |
Role of Microbial Consortia in Enhanced Degradation
While individual microbial strains can decolorize and degrade azo dyes, microbial consortia—communities of two or more different microorganisms—often exhibit significantly enhanced degradation capabilities. nih.gov This heightened efficiency stems from synergistic metabolic activities, where the metabolic products of one species serve as substrates for another. nih.gov
Identification and Characterization of Biodegradation Metabolites
The biodegradation of this compound results in the formation of various intermediate compounds, or metabolites. Identifying these metabolites is crucial for understanding the degradation pathway and assessing the final toxicity of the treated effluent. The initial step of reductive azo bond cleavage typically yields substituted aromatic amines. nih.gov
Further enzymatic action by peroxidases or other oxidative enzymes can lead to the formation of compounds like quinones and acetanilide. nih.gov For example, the peroxidase-mediated degradation of Disperse Yellow 3, an analogous azo dye, was found to produce 4-methyl-1,2-benzoquinone and acetanilide as major products. nih.gov
Advanced analytical techniques are employed to separate and identify these degradation products.
High-Performance Liquid Chromatography (HPLC): Used to separate the components of the mixture after degradation. A study on an "acid yellow" dye treated with laccase used HPLC analysis to confirm the formation of various intermediates. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the identification of volatile and semi-volatile organic compounds by providing both retention time and mass spectral data, which helps in elucidating the chemical structure of the metabolites. researchgate.net
Fourier Transform Infrared Spectroscopy (FT-IR): Provides information about the functional groups present in the metabolites, confirming the transformation of the parent dye molecule by showing the disappearance of the azo bond peak and the appearance of new peaks corresponding to amine or hydroxyl groups. researchgate.net
The identification of these metabolites confirms the breakdown of the parent dye and helps ensure that the remediation process leads to less toxic end products. researchgate.net
Bioremediation Potentials in Textile Wastewater Treatment
Bioremediation presents a promising, eco-friendly, and cost-effective alternative to conventional chemical and physical methods for treating textile wastewater laden with dyes like this compound. mdpi.com The use of microorganisms—either as single strains or as consortia—and their enzymes can effectively decolorize and detoxify industrial effluents. nih.gov
The application of bioremediation in this context can lead to a significant reduction in key pollution indicators such as Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD). For instance, a bacterial consortium treating wastewater containing acid orange dye achieved a 79% reduction in COD and a 96% reduction in BOD₅. frontiersin.org The complete mineralization of dyes into non-toxic products like carbon dioxide and water is the ultimate goal of bioremediation. nih.gov This biological approach avoids the production of large volumes of chemical sludge associated with other methods and can be implemented in bioreactors designed to optimize microbial activity for continuous wastewater treatment. juniperpublishers.com
Physicochemical Treatment Technologies for Effluent Decolorization
Alongside biological methods, several physicochemical technologies are effective for the decolorization of dye-containing effluents. Advanced Oxidation Processes (AOPs), in particular, are highly efficient in breaking down complex organic molecules.
Ozonation and UV-Assisted Ozonation Processes
Ozonation is a powerful AOP that utilizes ozone (O₃), a strong oxidizing agent, to degrade organic pollutants. mdpi.com Ozone directly attacks the chromophoric groups of azo dyes, primarily the –N=N– double bond, leading to rapid decolorization. juniperpublishers.comscispace.com The process can also partially mineralize the dye into smaller, more biodegradable organic compounds. nih.gov Studies on other acid azo dyes, such as Acid Red 14, have shown that ozonation efficiency is influenced by parameters like pH, initial dye concentration, and ozone flow rate, with higher pH values (e.g., pH 9.0) often leading to enhanced degradation. nih.govresearchgate.net
The effectiveness of ozonation can be further enhanced by combining it with ultraviolet (UV) radiation. The UV-assisted ozonation process generates highly reactive and non-selective hydroxyl radicals (•OH), which have a higher oxidation potential than ozone alone. mdpi.com This leads to faster and more complete degradation of the dye molecules. Research on Direct Yellow 12 showed that UV-enhanced ozonation was slightly more effective than ozonation alone for color removal. jwent.net
| Treatment Process | Key Oxidant(s) | Effect on Azo Dye | Key Findings from Similar Dyes |
| Ozonation | Ozone (O₃) | Rapid cleavage of the azo bond, leading to decolorization. | 98% color removal for Acid Yellow 17 achieved at an ozone concentration of 16 g/m³. researchgate.net |
| UV-Assisted Ozonation | Ozone (O₃), Hydroxyl Radicals (•OH) | Enhanced degradation rate due to highly reactive •OH radicals. | Decolorization is more effective at alkaline pH due to increased hydroxyl radical formation. jwent.net |
Coagulation/Flocculation and Sedimentation
Coagulation and flocculation are established and effective physicochemical treatment processes for the removal of dyes from textile wastewater. This multi-step process, which is followed by sedimentation, destabilizes and aggregates suspended and colloidal particles, including dye molecules, to form larger flocs that can be separated from the water.
The mechanism of dye removal through coagulation-flocculation involves several stages. Initially, a coagulant is added to the wastewater and rapidly mixed to neutralize the electrical charges of the dye molecules and other colloidal particles. scispace.comdeswater.com Commonly used coagulants include inorganic salts like aluminum sulfate (B86663) (alum), ferric chloride, and polyaluminum chloride (PAC), as well as organic polymers. deswater.com The effectiveness of these coagulants is highly dependent on the pH of the wastewater, which influences the surface charge of the dye molecules and the formation of metal hydroxide species that aid in particle destabilization.
Following coagulation, a slow mixing phase, known as flocculation, encourages the destabilized particles to collide and form larger aggregates or "flocs." deswater.com Sometimes, a flocculant aid, such as a high-molecular-weight polymer, is added to bridge the smaller particles, creating larger and more stable flocs. deswater.com
Finally, the water is transferred to a sedimentation tank where the heavier flocs settle out from the water under gravity, resulting in a clarified effluent with significantly reduced color and turbidity. The settled sludge, containing the concentrated dye, is then removed for further treatment and disposal.
Several factors influence the efficiency of the coagulation-flocculation process for acid dye removal:
pH: The solution's pH is a critical parameter. For anionic dyes like this compound, acidic conditions are often more effective as they promote the formation of positively charged coagulant species, which can effectively neutralize the negatively charged dye molecules.
Coagulant Type and Dosage: The choice of coagulant and its optimal dosage are crucial for effective treatment. Different coagulants have varying mechanisms and efficiencies depending on the specific dye and wastewater characteristics. mdpi.com Overdosing or underdosing can lead to poor floc formation and reduced removal efficiency.
Mixing Speed and Duration: Proper mixing is essential for both the rapid dispersion of the coagulant and the gentle formation of flocs. Inadequate or excessive mixing can hinder the aggregation process.
While specific studies detailing the coagulation-flocculation of this compound are limited, research on other acid dyes provides insight into the potential effectiveness of this method. For instance, studies on other acid dyes have demonstrated high removal efficiencies using various coagulants. The process is widely recognized for its cost-effectiveness and operational simplicity in treating high-volume textile effluents. scispace.com
Membrane Filtration Techniques
Membrane filtration has emerged as a highly efficient technology for the treatment of dye-containing wastewater, offering excellent separation of dye molecules and the potential for water reuse. atira.innih.gov These techniques utilize semi-permeable membranes to separate contaminants from water based on size, charge, and pressure. Several pressure-driven membrane processes are applicable for dye removal, including ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO).
Ultrafiltration (UF): UF membranes have larger pore sizes and are typically used to remove larger molecules and suspended solids. While traditional UF may not be sufficient to remove smaller, soluble dye molecules on its own, it can be effective when used in combination with other processes, such as polymer-enhanced ultrafiltration (PEUF), where polymers are added to bind with the dye molecules to form larger complexes that can be retained by the UF membrane. p2infohouse.org
Nanofiltration (NF): Nanofiltration is one of the most widely used membrane techniques for dye removal. pcimembranes.com NF membranes have smaller pores than UF membranes and can effectively remove divalent salts and larger organic molecules, including many acid dyes. The separation mechanism in NF is a combination of size exclusion and electrostatic repulsion. Since acid dyes are typically anionic, negatively charged NF membranes can effectively repel them, leading to high rejection rates. nih.gov
Reverse Osmosis (RO): RO membranes have the smallest pore sizes and can remove almost all dissolved solutes, including monovalent salts and small dye molecules. nih.gov While RO provides the highest quality permeate, it requires higher operating pressures, leading to higher energy consumption compared to NF.
The performance of membrane filtration for dye removal is influenced by several operational parameters:
Membrane Properties: The membrane's material, pore size, and surface charge are critical factors. For anionic dyes like this compound, negatively charged membranes can enhance rejection due to electrostatic repulsion. nih.gov
Operating Pressure: Higher transmembrane pressure generally leads to higher permeate flux but can also increase the risk of membrane fouling.
Feed Concentration and Composition: High concentrations of dyes and other solutes can lead to concentration polarization and membrane fouling, which can reduce the permeate flux and separation efficiency. atira.in
pH: The pH of the feed solution can affect the surface charge of both the membrane and the dye molecules, thereby influencing the rejection efficiency.
Although specific research on the membrane filtration of this compound is not widely available, studies on other acid and metal-complex dyes have shown high removal efficiencies with NF and RO membranes. nih.govresearchgate.net For example, a study on the removal of "Acid Yellow 2GL," a synonym for this compound, using a bio-adsorbent integrated with another process achieved a removal of 98.3±2.3%. researchgate.net This indicates that separation processes can be highly effective for this dye. Given that this compound is a relatively large metal-complex molecule, it is expected that nanofiltration would be a particularly suitable method for its removal from wastewater streams.
Interactions of Acid Yellow 121 with Other Chemical Systems and Materials
Dye-Surfactant Interactions in Aqueous Media
The interaction between anionic dyes like Acid Yellow 121 and surfactants in aqueous solutions is a critical area of study, influencing processes from dye solubilization to textile dyeing. These interactions are primarily governed by electrostatic and hydrophobic forces.
Surfactants, above a specific concentration known as the critical micelle concentration (CMC), self-assemble into spherical or cylindrical aggregates called micelles. mdpi.com These structures possess a hydrophobic core and a hydrophilic shell, creating a microenvironment capable of solubilizing hydrophobic or poorly water-soluble compounds, such as certain dyes. pcbiochemres.com For an anionic dye like this compound, interactions are particularly strong with cationic surfactants (e.g., cetyltrimethylammonium bromide, CTAB), driven initially by electrostatic attraction between the negatively charged sulfonate group of the dye and the positively charged head group of the surfactant. nih.gov
The solubilization process involves the incorporation of the dye molecule into the micelle. The exact location of the dye within the micelle—whether in the hydrophobic core, the palisade layer (between the core and the hydrophilic heads), or adsorbed on the surface—depends on the dye's structure and polarity. researchgate.net The process is thermodynamically spontaneous, driven by a favorable change in Gibbs free energy (ΔG). This spontaneity arises from the interplay of enthalpy (ΔH) and entropy (ΔS) changes. mdpi.com
Enthalpy of Micellization (ΔHmic) : This can be positive or negative. It is influenced by the breaking of hydrogen bonds between water and the hydrophobic tails and the formation of van der Waals interactions within the micellar core. mdpi.com For the interaction between oppositely charged dyes and surfactants, the initial electrostatic attraction contributes a significant exothermic component. nih.gov
Entropy of Micellization (ΔSmic) : This is typically positive and a major driving force for micellization, an effect known as the "hydrophobic effect". mdpi.com
The addition of electrolytes, such as simple inorganic salts (e.g., NaCl), can significantly influence the interaction between dyes and surfactants and the solubilization process. Electrolytes affect the electrostatic interactions between charged species in the solution.
For an anionic dye-cationic surfactant system, adding a salt typically enhances the solubilization and binding. The salt's ions can reduce the electrostatic repulsion between the similarly charged head groups of the surfactant molecules in the micelle. researchgate.net This allows for a more compact packing of surfactant molecules, leading to a decrease in the CMC and an increase in the micelle aggregation number (the number of surfactant molecules per micelle). researchgate.net
The key effects of electrolytes are:
Lowering of CMC : The added counter-ions shield the electrostatic repulsion between surfactant head groups, promoting micelle formation at a lower concentration. researchgate.net
Increased Micelle Size : A larger aggregation number creates a larger hydrophobic volume, which can increase the solubilization capacity for the dye.
Enhanced Dye-Surfactant Interaction : The reduction in electrostatic repulsion can also promote stronger binding between the anionic dye and the cationic surfactant micelles.
This effect is crucial in industrial applications like dyeing, where salts are often used to control the rate of dye uptake and promote exhaustion.
UV-Visible absorption spectroscopy is a primary tool for studying the binding of dyes to surfactant micelles. When a dye molecule moves from a polar aqueous environment to the less polar microenvironment of a micelle, its absorption spectrum often changes. nih.gov
For this compound and similar dyes, binding to a cationic surfactant micelle typically results in:
Bathochromic Shift (Red Shift) : The wavelength of maximum absorbance (λmax) shifts to a longer wavelength. This indicates that the dye is in a less polar environment (the micelle) compared to water. nih.gov
Hyperchromism or Hypochromism : An increase (hyperchromism) or decrease (hypochromism) in the molar absorptivity may occur, reflecting changes in the dye's electronic structure upon binding.
By monitoring these spectral changes as a function of surfactant concentration, key binding parameters can be calculated using a pseudo-phase model. nih.gov
Table 1: Key Parameters Determined from Spectroscopic Titration
| Parameter | Symbol | Description |
|---|---|---|
| Binding Constant | Kb | Measures the strength of the association between the dye molecule and the surfactant micelle. A higher Kb indicates stronger binding. |
| Partition Coefficient | Kx | Describes the distribution of the dye between the micellar phase and the bulk aqueous phase. |
| Gibbs Free Energy of Binding | ΔGb | The thermodynamic potential that measures the spontaneity of the binding process. It is calculated from the binding constant (ΔGb = -RT ln Kb). |
Note: The table describes parameters that can be derived from spectroscopic studies of dye-micelle interactions. Specific values for this compound are not available in the cited literature but the methodology is applicable.
Studies on similar anionic azo dyes show favorable solubilization in cationic micelles, indicated by large binding constants and negative Gibbs free energies of binding. nih.gov
Interactions with Textile Fibers and Materials
This compound is used for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon. worlddyevariety.com Its performance is dictated by the chemical nature of its interaction with these substrates.
As a pre-metallized acid dye, this compound contains a chromium atom complexed within the dye molecule. worlddyevariety.comtextilelearner.net This structure dictates its dyeing mechanism, which involves a combination of different intermolecular forces to achieve high affinity for the fiber.
Wool and Silk (Protein Fibers) : These fibers are polyamides composed of amino acid chains. In an acidic dyebath (pH < 7), the amino groups (-NH2) in the fiber are protonated to form cationic sites (-NH3+). The dyeing mechanism involves:
Ionic Bonding (Salt Linkages) : The primary attraction is the electrostatic bond formed between the anionic sulfonate group (-SO3-) of the dye and the protonated amino groups (-NH3+) of the fiber. scribd.com
Coordinate Bonds : The chromium atom in the dye complex can form coordinate bonds with suitable donor groups within the fiber, such as the carboxyl groups, further strengthening the fixation. textilelearner.net
Polyamide (Nylon) : Like wool and silk, synthetic polyamide fibers also have terminal amino groups and amide linkages. The dyeing mechanism is analogous, relying on ionic bonding between the dye's anionic groups and protonated amino end groups in the polymer chain under acidic conditions. textilelearner.net Coordinate bonding with the metal complex also plays a role. textilelearner.net
The affinity of this compound is high for these fibers due to the multiple types of bonds formed, resulting in a stable and durable coloration.
The fastness properties of a dyeing refer to its resistance to fading or bleeding under various conditions. The strong and multifaceted interactions between this compound and the fiber result in excellent fastness properties. textilelearner.net
Light Fastness : This measures the resistance of the dye to fading upon exposure to light. This compound, being a metal-complex dye, exhibits very good to excellent light fastness. The chromium atom in the complex helps to dissipate the energy from UV radiation, protecting the azo chromophore (-N=N-) from photolytic degradation. researchgate.netwoolwise.com
Wash Durability (Wash Fastness) : This refers to the resistance of the dye to removal during washing. The combination of strong ionic and coordinate bonds, along with the large molecular size of the dye, firmly anchors it within the fiber matrix. This results in minimal desorption during washing, leading to good wash fastness. mdpi.com
The specific fastness ratings for this compound on a scale of 1 to 8 for light fastness and 1 to 5 for other properties are provided in the table below.
Table 2: Fastness Properties of this compound
| Fastness Test | Standard | Rating (Fading) | Rating (Staining) |
|---|---|---|---|
| Light Fastness | ISO | 6-7 | - |
| Soaping (Wash) | ISO | 4-5 | 5 |
| Perspiration | ISO | 5 | 5 |
| Seawater | AATCC | 4 | - |
Data sourced from World Dye Variety. worlddyevariety.com Light fastness is rated on a scale of 1 (poor) to 8 (excellent). Other fastness properties are rated on a grey scale from 1 (poor) to 5 (excellent).
These high ratings confirm that the strong material interactions translate directly into durable and high-performance dyeings on wool, silk, and polyamide fibers. worlddyevariety.com
Interactions with Metal Ions and Complexes
This compound is fundamentally a metal complex dye, specifically a pre-metallized 1:2 chromium complex. sdc.org.ukworlddyevariety.com This means that the dye molecule, in its commercial form, already contains a central chromium ion (Cr³⁺) coordinated with two azo dye ligands. researchgate.netnih.gov The formation of this stable complex is an integral part of its synthesis and is responsible for many of its characteristic properties, including its color and high fastness. worlddyevariety.comtandfonline.com
The manufacturing process involves the diazotization of 2-Aminobenzoic acid, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting dye molecule is subsequently treated with a chromium salt, such as chromium acetate (B1210297) or another suitable chromium source, under heat. worlddyevariety.comtandfonline.com This final step, known as metallization, leads to the formation of the chromium complex structure of this compound. tandfonline.com In this 1:2 complex, the chromium ion is coordinated in a stable configuration with the dye molecules acting as tridentate ligands.
The inherent stability of the chromium complex in this compound means that it does not readily interact with or exchange its central metal ion with other metal ions under normal conditions. The primary "interaction" with a metal ion is the one that defines its molecular structure.
Detailed research findings on the specific interactions of the complete this compound complex with other free metal ions in solution are not extensively documented in publicly available literature. The focus of research on such dyes is typically on their synthesis, dyeing performance, and fastness properties, which are all derived from the stable chromium complex.
Table 1: Characteristics of the Metal Complex in this compound
| Feature | Description |
| Central Metal Ion | Chromium (Cr³⁺) |
| Complex Type | 1:2 Metal-Dye Complex |
| Ligands | Two molecules of the azo dye derived from 2-Aminobenzoic acid and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one |
| Significance | The chromium complex is essential for the dye's color, stability, and fastness properties. |
Role as an Analytical Reagent and Indicator in Chemical Systems
While some azo dyes and other metal-complex dyes are utilized in analytical chemistry as chromogenic reagents for metal ion detection or as pH indicators, there is no significant body of evidence in the reviewed scientific literature to suggest that this compound is used for these purposes. osf.ioresearchgate.net
The primary application of this compound is as a dye for substrates like wool, silk, polyamide, and leather, where its stable chemical nature is a key advantage. worlddyevariety.com Its use as a potential analytical reagent or chemical indicator has not been a focus of the research found. The stability of the pre-formed chromium complex would likely make it unsuitable as a reagent for detecting other metal ions, as it would not readily change its structure or color in their presence. Similarly, its color is unlikely to exhibit a significant, reversible change in response to pH variations in a manner that would make it a useful indicator.
General studies on chromium-complexed azo dyes mention their potential use in analytical chemistry, but specific applications for this compound remain undocumented in the available resources. tandfonline.comosf.io
Table 2: Status of this compound in Analytical Applications
| Application | Findings |
| Analytical Reagent | No documented use of this compound as a specific analytical reagent for the detection of other substances. |
| Chemical Indicator | No evidence found for its application as a pH or other chemical indicator. |
Theoretical and Computational Studies of Acid Yellow 121
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a dye molecule, which are governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and their energies, providing a quantitative picture of the molecule's electronic landscape.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for complex dye molecules. In the study of azo dyes, DFT is applied to optimize the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms. dergipark.org.tr
Table 1: Illustrative Electronic Properties Calculated via DFT for Azo Dyes This table represents typical parameters obtained from DFT calculations for azo dyes. Specific values for Acid Yellow 121 are not publicly available in the literature.
| Parameter | Description | Typical Unit |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability of the molecule. | eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability of the molecule. | eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; correlates with chemical reactivity and the energy required for electronic excitation. | eV |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule, arising from its charge distribution. | Debye (D) |
The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's reactivity and electronic transitions. nih.gov The HOMO is the orbital from which an electron is most easily removed, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the lowest-energy orbital that can accept an electron, indicating its electron acceptor capability. nih.gov
In the context of this compound, the spatial distribution of the HOMO and LUMO electron densities, visualized through computational software, reveals the likely sites for electrophilic and nucleophilic attack. For many azo dyes, the HOMO is typically distributed across the π-conjugated system, while the LUMO may be localized on or near the azo group (–N=N–) and acceptor moieties. researchgate.net The energy of these orbitals and their gap are crucial for predicting how the dye will interact with other chemical species, such as oxidizing agents or enzymes involved in its degradation. nih.gov A smaller HOMO-LUMO gap facilitates electron transfer, which is the fundamental process in redox reactions and is also responsible for the molecule's absorption of visible light. chemmethod.com
Computational Modeling of Reaction Mechanisms
Computational modeling can be employed to investigate the detailed pathways of chemical reactions, such as the degradation of this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanism, including intermediate structures and transition states.
For azo dyes, degradation often involves the reductive cleavage of the azo bond. Computational methods like DFT can be used to model the step-by-step process of this reaction. For instance, the mechanism of degradation by hydroxyl radicals (•OH), a key species in advanced oxidation processes, can be simulated. Calculations would involve determining the activation energies for the radical to attack different sites on the dye molecule, identifying the lowest-energy pathway leading to the breaking of the N=N bond and subsequent mineralization. acs.orgnih.gov These models provide a molecular-level understanding of the reaction kinetics and can help optimize conditions for efficient dye removal from wastewater.
Molecular Dynamics Simulations for Solution Behavior and Interactions
While quantum chemical calculations describe the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in an aqueous solution. MD simulations model the movements and interactions of a large number of molecules over time based on classical mechanics. nih.gov
For this compound, an MD simulation would typically place one or more dye molecules in a simulation box filled with water molecules and relevant ions. The simulation would then track the trajectory of each atom over a period of nanoseconds or microseconds. This approach provides valuable insights into:
Solvation: How water molecules arrange around the dye, forming a hydration shell.
Aggregation: The tendency of dye molecules to stack or clump together in solution, a phenomenon observed in other azo dyes like Sunset Yellow. acs.org
Conformational Dynamics: How the flexible parts of the dye molecule move and rotate in solution.
Understanding these behaviors is crucial, as they can significantly affect the dye's properties, such as its color, solubility, and availability for reaction or degradation.
In Silico Modeling of Enzyme-Substrate Interactions in Degradation
The biodegradation of azo dyes by enzymes like laccases and azoreductases is a key area of environmental research. In silico techniques, particularly molecular docking, are used to model how a dye molecule (the substrate) fits into the active site of an enzyme. sciensage.infosphinxsai.com
Molecular docking predicts the preferred orientation of the dye when bound to the enzyme and estimates the strength of the interaction, typically reported as a binding energy or docking score. researchgate.net A more negative binding energy suggests a more stable enzyme-substrate complex. researchgate.net
A study on the degradation of "Acid Yellow" by a laccase produced by Bacillus sp. strain TR utilized in silico modeling to investigate the enzyme-substrate interactions. The results demonstrated a favorable binding score, indicating a strong interaction between the dye and the enzyme. researchgate.net This computational analysis helps confirm that the enzyme can effectively bind the dye, which is a prerequisite for its catalytic degradation. researchgate.net
Table 2: In Silico Docking Results for Acid Yellow with Laccase
| Enzyme Source | Dye Substrate | Binding Score (kJ/mol) | Reference |
|---|---|---|---|
| Bacillus sp. strain TR | Acid Yellow | -27.435 | researchgate.net |
Further analysis of the docked complex can identify the specific amino acid residues within the enzyme's active site that form hydrogen bonds or hydrophobic interactions with the dye molecule, revealing the molecular basis for the enzyme's specificity and catalytic activity. sciensage.info
Prediction of Spectroscopic Properties from Computational Models
The color of a dye is determined by which wavelengths of visible light it absorbs. Computational models, specifically Time-Dependent Density Functional Theory (TD-DFT), are highly effective at predicting the electronic absorption spectra of molecules. nih.gov
TD-DFT calculates the energies required to excite an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO). preprints.orgpreprints.org These excitation energies correspond to the wavelengths of light the molecule absorbs. The main output of a TD-DFT calculation for a dye includes the absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption. researchgate.net By simulating the UV-Vis spectrum of this compound, researchers can correlate its specific molecular structure with its characteristic yellow color. These predictions are valuable for designing new dyes with tailored colors and for understanding how changes in the molecular environment (like pH or solvent) might affect its color. preprints.org
Advanced Applications and Future Research Directions of Acid Yellow 121
Novel Applications in Material Science and Engineering
While primarily used as a colorant, the molecular structure of Acid Yellow 121 lends itself to novel applications in material science and engineering, particularly in the development of advanced composite materials. Research into similar azo dyes, such as Acid Yellow 9, has demonstrated their efficacy as stabilizing agents for multi-walled carbon nanotubes (MWCNTs). nih.gov In this role, the dye facilitates the dispersion of MWCNTs in solution, enabling the creation of redox polymer-carbon nanotube composite films. nih.gov
These composite materials exhibit unique electrochemical properties, suggesting a potential for this compound to be utilized in a similar fashion. The resulting polymer-nanocomposite films could find applications in various fields, including the development of sensors and electronic components. The incorporation of this compound into a polymer matrix with carbon nanotubes could lead to materials with enhanced electrical conductivity and sensing capabilities. nih.gov Further research is needed to fully explore the potential of this compound in creating such advanced materials and to characterize their specific properties.
Developments in Analytical Chemistry Utilizing this compound
In the field of analytical chemistry, this compound is primarily utilized in the monitoring and assessment of its own degradation in environmental samples. UV-Vis spectrophotometry is a common technique employed to determine the concentration of this compound in aqueous solutions, with its maximum absorption wavelength (λmax) serving as a key parameter for quantification. jmaterenvironsci.com This is particularly important in studies focused on the efficacy of various degradation techniques. jmaterenvironsci.com
Building on the potential applications in material science, the development of composite materials incorporating this compound opens up new avenues for its use in analytical chemistry. For instance, a polymer-MWCNTs composite film, as has been created with Acid Yellow 9, has shown excellent electrocatalytic activity towards the oxidation of biologically significant molecules like dopamine (B1211576) and ascorbic acid. nih.gov This suggests that a similar composite film made with this compound could be developed into a highly sensitive electrochemical sensor for the detection and quantification of these and other analytes in biological and environmental samples. nih.gov
| Analytical Technique | Application of this compound | Analyte | Reference |
| UV-Vis Spectrophotometry | Quantification of dye concentration | This compound | jmaterenvironsci.com |
| Electrochemistry (potential) | Component of a composite sensor | Dopamine, Ascorbic Acid | nih.gov |
Emerging Roles in Environmental Chemistry Research
The persistence of azo dyes like this compound in the environment is a significant concern, which has led to extensive research into its degradation and removal from wastewater. In environmental chemistry, this compound serves as a model compound for studying the effectiveness of various remediation technologies.
One of the most promising areas of research is the photocatalytic degradation of this compound. Studies have shown that various nanocatalysts can effectively break down the dye under UV or visible light. For example, ZrO₂-CeO₂ hollow microspheres have demonstrated significant degradation of a similar dye, Acid Yellow 17. deswater.com Another study on Acid Yellow 36 utilized calcined titania-hydroxyapatite-CuO xerogels, which also showed high photocatalytic activity. nih.gov These studies provide a framework for the development of efficient methods for the removal of this compound from industrial effluents.
Biological degradation is another key area of research. The decolorization of acid yellow dyes by microorganisms has been successfully demonstrated. For instance, laccase produced by Bacillus sp. has been shown to decolorize an acid yellow dye with an efficiency of 76.4% within 96 hours. researchgate.net The degradation process often involves the cleavage of the azo bond under anaerobic conditions, followed by the aerobic degradation of the resulting aromatic amines. ijcmas.commdpi.com
| Degradation Method | Catalyst/Microorganism | Dye Studied | Degradation Efficiency | Reference |
| Photocatalysis | ZrO₂-CeO₂ hollow microspheres | Acid Yellow 17 | 88% in 180 min | deswater.com |
| Photocatalysis | Titania-hydroxyapatite-CuO xerogels | Acid Yellow 36 | - | nih.gov |
| Biodegradation | Laccase from Bacillus sp. | Acid Yellow | 76.4% in 96 hours | researchgate.net |
Sustainable Synthesis and Degradation Methodologies
The development of sustainable chemical processes is a major focus of modern chemistry, and this is particularly relevant to the synthesis and degradation of azo dyes. Traditional methods for synthesizing azo dyes often involve harsh conditions and the use of hazardous chemicals. longdom.org Green chemistry approaches are being explored to address these issues.
For the synthesis of azo dyes, solvent-free methods using grinding techniques have been developed. longdom.org These methods are not only environmentally friendly but also offer advantages such as mild reaction conditions, simple product isolation, and high conversion rates. longdom.orgrsc.org The use of magnetic solid acid catalysts, such as sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles, provides an efficient and recyclable catalytic system for the synthesis of azo dyes. rsc.orgresearchgate.net
In terms of degradation, the photocatalytic and biological methods discussed in the previous section are at the forefront of sustainable methodologies. These processes offer an environmentally friendly alternative to traditional wastewater treatment methods, which can be energy-intensive and produce secondary pollutants. The use of green synthesized nanoparticles as photocatalysts is also a promising area of research, with studies showing their effectiveness in degrading azo dyes under solar irradiation. chalcogen.robohrium.com
Interdisciplinary Research Opportunities
The advanced applications and research directions for this compound highlight numerous opportunities for interdisciplinary collaboration. The development of novel composite materials for sensing applications requires expertise from material scientists, chemists, and electronics engineers. The investigation of its electrochemical properties and sensing capabilities would involve electrochemists and analytical chemists.
In the environmental sphere, the study of the biodegradation of this compound brings together microbiologists, biochemists, and environmental engineers to identify and optimize microbial strains and enzymatic processes for efficient dye removal. The development of photocatalytic degradation systems is a collaborative effort between material scientists, who design and synthesize novel catalysts, and environmental chemists, who evaluate their performance and mechanisms.
Furthermore, the push for sustainable synthesis and degradation methodologies necessitates collaboration between organic chemists, chemical engineers, and environmental scientists to design and implement greener chemical processes from the laboratory to an industrial scale. The lifecycle of this compound, from its synthesis to its environmental fate and remediation, presents a rich platform for interdisciplinary research aimed at developing more sustainable and technologically advanced applications for this versatile chemical compound.
Q & A
Q. What are the critical parameters for synthesizing Acid Yellow 121 with high purity, and how can these be validated experimentally?
this compound synthesis requires active ingredient content ≥85.0% (w/w) and adherence to heavy metal limits (Pb ≤20 mg/kg, As ≤3 mg/kg) as per GB/T 13173 and GB/T 30799/30797 standards . Methodologically, researchers should employ high-performance liquid chromatography (HPLC) for purity analysis and inductively coupled plasma mass spectrometry (ICP-MS) for heavy metal quantification. To validate reproducibility, triplicate synthesis batches should be analyzed, with statistical validation of mean values and standard deviations .
Q. How can the solubility and stability of this compound in aqueous systems be systematically evaluated for experimental applications?
this compound is sparingly water-soluble and stable under ambient conditions but degrades under strong oxidizers . Researchers should design solubility tests using gradient pH buffers (pH 3–9) and measure absorbance via UV-Vis spectroscopy at λmax (determined via preliminary scans). Stability studies should include accelerated aging tests (e.g., 40°C/75% relative humidity for 28 days) with periodic HPLC analysis to track degradation products like chromium oxides or aromatic amines .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its flammability and respiratory/ocular irritancy, researchers must use fume hoods, wear nitrile gloves, and store the compound away from oxidizers. Combustion byproducts (CO, NOx) require gas detection systems. Waste disposal must comply with GHS Rev.10 guidelines, particularly to prevent aquatic contamination .
Advanced Research Questions
Q. How can advanced chromatographic techniques resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound derivatives?
Conflicting spectral data often arise from impurities or solvent effects. Researchers should cross-validate results using hyphenated techniques like LC-NMR or LC-MS to isolate and characterize individual components. For example, discrepancies in carbonyl (C=O) IR stretches (~1660 cm<sup>−1</sup>) can be resolved by comparing spectra in anhydrous vs. hydrated solvents .
Q. What methodologies are recommended for assessing this compound’s environmental persistence and biodegradation pathways?
Use OECD 301F (manometric respirometry) to quantify biodegradation under aerobic conditions. For pathway elucidation, employ stable isotope probing (SIP) with <sup>13</sup>C-labeled this compound and analyze metabolites via GC-MS. Chromium speciation (Cr<sup>III</sup> vs. Cr<sup>VI</sup>) in degradation byproducts should be monitored using X-ray absorption near-edge structure (XANES) spectroscopy .
Q. How can researchers address contradictory data on this compound’s interaction with surfactants in dye-complexation studies?
Contradictions may stem from surfactant charge (anionic/cationic) or critical micelle concentration (CMC) variations. Design experiments using isothermal titration calorimetry (ITC) to quantify binding constants (Kd) and dynamic light scattering (DLS) to monitor micelle-dye aggregation. Statistical tools like ANOVA should compare results across surfactant classes (e.g., SDS vs. CTAB) .
Q. What strategies optimize this compound’s application in photodynamic therapy (PDT) research while mitigating cytotoxicity?
Screen solvent systems (e.g., DMSO/PBS mixtures) to enhance aqueous dispersibility without inducing cellular stress. Use MTT assays on fibroblast cell lines (e.g., NIH/3T3) to quantify cytotoxicity. For PDT efficacy, correlate singlet oxygen (<sup>1</sup>O2) quantum yields (measured via UV-Vis/fluorescence probes) with light dosage (λ = 400–500 nm) .
Methodological & Data Analysis Questions
Q. How should researchers structure datasets for reproducibility in this compound studies?
Raw data (e.g., HPLC chromatograms, NMR spectra) must be archived in open-access repositories (e.g., Zenodo) with metadata tags for synthesis conditions and instrument parameters. Processed data should include error margins (e.g., ±SD) and statistical tests (e.g., t-tests for batch comparisons). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What statistical approaches are appropriate for resolving outliers in this compound’s thermal stability data?
Apply Grubbs’ test to identify outliers, then use multivariate regression to model thermal degradation rates (k) as a function of temperature and humidity. Principal component analysis (PCA) can isolate confounding variables (e.g., trace metal impurities) .
Q. How to ensure compliance with dual regulatory standards (e.g., EU vs. China) when publishing this compound research?
Align experimental protocols with EU Regulation 2009/1223 (rinse-off products) and China’s 2015 Safety Standards (transient skin contact). Clearly state compliance in the "Experimental" section and cite jurisdictional guidelines. For global journals, include a comparative table of regulatory thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
